Cefdinir itself is synthesized from 7-amino-3-vinyl-3-cephem-4-carboxylic acid through various chemical reactions, including acylation and hydrolysis. During this process, several impurities, including Cefdinir Impurity 4, can form. These impurities are classified as related substances that need to be monitored in the production of cefdinir to ensure the drug's safety and effectiveness .
The synthesis of Cefdinir Impurity 4 involves several chemical steps that typically include:
The synthesis pathways have been optimized to minimize the formation of impurities while maximizing yield.
Cefdinir Impurity 4's molecular structure can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The specific structure typically includes features characteristic of cephalosporins, such as a beta-lactam ring. Detailed structural data can be obtained through spectral analysis, which helps confirm the identity of this impurity .
Cefdinir Impurity 4 can participate in various chemical reactions typical of cephalosporins, including:
These reactions are critical in understanding how the impurity behaves under different conditions and its potential impact on drug formulation .
Cefdinir Impurity 4 exhibits properties typical of cephalosporin-related compounds:
These properties are essential for predicting how the impurity will interact within drug formulations .
Cefdinir Impurity 4 serves several important roles in pharmaceutical science:
By characterizing this impurity, pharmaceutical manufacturers can improve their processes and enhance drug safety .
Cefdinir Impurity 4, systematically named (6R,7R)-7-Amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, represents a structurally distinct degradation product or synthetic intermediate observed during cefdinir manufacturing. This impurity is chemically classified as a des-acylated cephalosporin core structure resulting from the incomplete coupling of cefdinir's characteristic aminothiazolyl side chain or through hydrolytic cleavage of the amide bond in the final molecule. Its molecular formula is C₈H₉ClN₂O₃S with a molecular weight of 248.69 g/mol [2] [4]. The compound features the fundamental β-lactam ring fused to a dihydrothiazine ring but lacks the (Z)-(2-amino-4-thiazolyl)-2-hydroxyimino acetyl moiety present in the parent drug. This structural alteration significantly impacts its physicochemical properties, including reduced polarity compared to cefdinir and altered chromatographic behavior [7] [8]. The presence of the chloromethyl group at position 3 introduces additional reactivity, potentially leading to secondary impurities during storage or processing.
Table 1: Key Chemical Identifiers of Cefdinir Impurity 4
Property | Specification |
---|---|
CAS Registry Number | 51813-38-8 |
IUPAC Name | (6R,7R)-7-Amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula | C₈H₉ClN₂O₃S |
Molecular Weight | 248.69 g/mol |
Chemical Classification | Cephalosporin core structure / Process-related impurity |
Alternate Names | Des-(2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetaldehyde) 3-(Chloromethyl) Cefdinir; Cephalosporin Impurity 8 |
Boiling Point (Predicted) | 543.4±50.0 °C |
Density (Predicted) | 1.70±0.1 g/cm³ |
pKa (Predicted) | 2.53±0.50 |
The systematic identification and characterization of impurities in cephalosporin antibiotics, including Cefdinir Impurity 4, evolved significantly from the 1980s onward, driven by advancements in analytical technologies and regulatory scrutiny of β-lactam antibiotics. Early cephalosporin manufacturing processes often generated numerous unidentified by-products due to the complex multi-step synthesis involving chemically sensitive intermediates. The specific recognition of Impurity 4 emerged during process optimization efforts for cefdinir synthesis in the late 1990s, when manufacturers implemented more sophisticated chromatographic monitoring techniques [3] [10]. Its formation is intrinsically linked to the condensation reaction between the cephalosporin nucleus (7-amino-3-vinyl-3-cephem-4-carboxylic acid, CEFDIN-002) and the activated ester side chain (2-(2-aminothiazol-4-yl)-2(Z)-(trityloxyimino)thioacetic acid 2-benzothiazolyl ester, CEFDIN-001). Incomplete reaction or hydrolysis during the subsequent deprotection step using HCl/formic acid can lead to Impurity 4 generation through cleavage of the labile amide bond or incomplete coupling [1]. The historical trajectory reflects a broader trend in cephalosporin chemistry where regulatory agencies progressively demanded comprehensive impurity profiles, shifting from simple purity assessments to structural elucidation of minor components at the 0.1% level. This evolution necessitated the development of specialized reference standards, such as those cataloged under SynZeal SZ-C020010 and ALL-CEF-DE-COOH, enabling precise identification and quantification [7] [8].
Table 2: Formation Pathways of Cefdinir Impurity 4 in Synthetic Processes
Synthetic Stage | Formation Mechanism | Conditions Favoring Formation |
---|---|---|
Nucleus-Side Chain Condensation | Incomplete acylation of 7-ACA derivative | Suboptimal stoichiometry, low temperature |
Deprotection (Trityl Removal) | Acid-catalyzed hydrolysis of amide bond | High HCl concentration, prolonged reaction |
Storage/Stability | Hydrolytic cleavage of side chain | Acidic pH, elevated temperature |
Purification | Incomplete removal during crystallization | Solvent system with high impurity solubility |
The control of Cefdinir Impurity 4 is governed by stringent ICH guidelines, specifically ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for products. These regulations classify impurities based on origin (process-related vs. degradation-related) and mandate rigorous identification thresholds: 0.10% for daily doses ≤2g or 0.05% for doses >2g. For cefdinir (typical dose 300-600mg), Impurity 4 must be identified and characterized when exceeding 0.10% of the drug substance [1] [10]. The ICH framework requires validated stability-indicating methods capable of separating, detecting, and quantifying this impurity amid complex matrices. Furthermore, ICH M7 guidelines necessitate assessment of potential mutagenicity for chloromethyl-containing compounds like Impurity 4 due to structural alerts associated with alkyl halides. This requires specialized tests such as the Ames assay to exclude mutagenic potential [10]. Regulatory submissions must include: 1) Structural confirmation through spectroscopic methods (NMR, HRMS); 2) Method validation data demonstrating specificity, accuracy, and precision at the reporting threshold; 3) Batch analysis data from multiple manufacturing campaigns; and 4) Forced degradation studies proving method capability to resolve Impurity 4 from other degradation products [4] [7]. The Chinese patent CN107129508A explicitly addresses these requirements by developing specialized HPLC methods specifically optimized for resolving Cefdinir Impurity 4 from structurally similar analogues, underscoring the regulatory imperative for selective impurity control strategies [10].
Table 3: ICH Regulatory Thresholds for Cefdinir Impurities
Parameter | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|
Daily Dose ≤2g | 0.10% or 1mg (lower applies) | 0.15% or 1mg (lower applies) | 0.05% |
Daily Dose >2g | 0.05% | 0.10% | 0.03% |
Genotoxic Impurities | Special thresholds apply (≤TTC of 1.5μg/day) | Requires toxicological assessment | Report all above 0.03% |
The accurate detection and quantification of Cefdinir Impurity 4 necessitates specialized chromatographic methods due to its structural similarity to other process-related impurities. Reversed-phase HPLC with ultraviolet detection remains the primary methodology, typically employing C18 columns (e.g., Purospher RP-18e, 30 × 4.6 mm, 3 μm) and mobile phases consisting of phosphate buffer (pH 3.0-7.0) and acetonitrile in gradient elution mode. The patent CN107129508A details a specific method using tetramethylammonium hydroxide-phosphate buffer (pH 7.0)/acetonitrile (93:7 v/v) at 1.0 mL/min flow rate, achieving baseline separation at 254 nm detection [10]. For enhanced sensitivity and specificity, LC-MS/MS methods have been developed employing electrospray ionization in positive ion mode. The multiple reaction monitoring (MRM) transitions optimized for Impurity 4 include m/z 249→121 and 249→154, providing detection limits as low as 10 ng/mL in plasma matrices [9]. Sample preparation typically involves protein precipitation with acetonitrile containing 0.1% formic acid, followed by dilution and centrifugation. Method validation parameters for regulatory compliance must demonstrate: 1) Specificity (no interference from cefdinir or other impurities); 2) Linearity (R² >0.997 over 0.01-0.5% range relative to cefdinir); 3) Accuracy (90-110% recovery); and 4) Precision (RSD <5% at reporting threshold) [7] [9]. The comparative retention data from various pharmacopeial methods show Impurity 4 typically eluting earlier than cefdinir due to its lower molecular weight and reduced hydrophobicity, with relative retention times (RRT) of approximately 0.3-0.5 against the parent peak.
Table 4: Analytical Methods for Detection and Quantification of Cefdinir Impurity 4
Method Type | Conditions | Performance Characteristics | Reference Standard Source |
---|---|---|---|
HPLC-UV (Ph. Eur.) | Column: C18 (250×4.6mm, 5μm); Mobile Phase: Phosphate buffer (pH 7.0)-CH3CN (85:15); Flow: 1.2mL/min; λ=254nm | LOD: 0.03%; RRT: 0.41 | Pharmaffiliates PAI 03 series |
LC-MS/MS (Bioanalytical) | Column: C18 (30×4.6mm, 3μm); Mobile Phase: 0.1% HCOOH/H2O-CH3CN (85:15); ESI+ MRM: 249>121 | LLOQ: 10ng/mL; Linearity: 10-1200ng/mL | SynZeal SZ-C020010 |
UPLC-PDA | Column: HSS T3 (100×2.1mm, 1.8μm); Mobile Phase: Phosphate buffer (pH 3.0)-CH3CN gradient; Flow: 0.4mL/min | RT: 4.2min; Resolution: >2.0 from adjacent peaks | Allmpus ALL-CEF-DE-COOH |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1